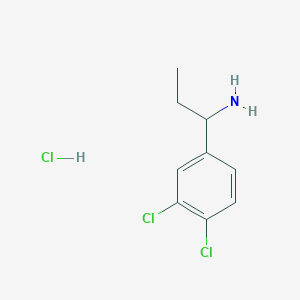
N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is a complex organic compound that features a quinoline core substituted with an indole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of fluorine atoms and a cyclopropyl group enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . The final step involves coupling the indole and quinoline moieties through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
科学研究应用
N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用机制
The mechanism of action of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity. The cyclopropyl group provides rigidity to the molecule, improving its stability and bioavailability .
相似化合物的比较
Similar Compounds
N-cyclopropyl-2-(5,6-difluoro-1H-indol-3-yl)quinoline-5-carboxamide: Similar structure but lacks the methyl group on the indole ring.
N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-4-carboxamide: Similar structure but with a carboxamide group at the 4-position of the quinoline ring.
Uniqueness
N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is unique due to the specific positioning of the substituents, which enhances its biological activity and chemical stability. The combination of the cyclopropyl group, fluorine atoms, and the indole-quinoline framework provides a distinct set of properties that make it valuable for various applications .
属性
CAS 编号 |
2768332-17-6 |
|---|---|
分子式 |
C22H17F2N3O |
分子量 |
377.4 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



